molecular formula C8H15N3O3 B1419835 N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide CAS No. 1094299-57-6

N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide

Cat. No. B1419835
M. Wt: 201.22 g/mol
InChI Key: UXJYVQBQXMPOGX-UHFFFAOYSA-N
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Description

N-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide, or N-hydroxy-3-morpholino-3-oxopropanimidamide, is an organic compound used in a variety of scientific research applications. It is an amide derivative of hydroxylamine, a nitrogenous compound with a variety of uses in organic synthesis and biochemistry.

Scientific Research Applications

Drug Discovery and Metabolic Studies

19F-Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized in drug discovery programs to support the selection of candidates for further development. Specifically, it has been employed to study the metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors, including compounds related to N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide. These studies help in understanding the metabolic fate and excretion balance of such compounds in rats and dogs, providing valuable insights for drug development (Monteagudo et al., 2007).

Antimicrobial Activity

Research on derivatives of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide, which shares structural similarities with N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide, has shown antimicrobial activities. These derivatives have been synthesized and evaluated for their effectiveness against various bacterial and fungal species. Such studies contribute to the development of new antimicrobial agents, potentially offering novel treatments for infections (Aytemir et al., 2003).

Antifungal, Antibacterial, and Antioxidant Activities

Secondary metabolites from endophytic fungi have demonstrated significant antifungal, antibacterial, and antioxidant activities. Compounds structurally related to N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide, isolated from the endophytic fungus Botryosphaeria dothidea, have shown potential in treating microbial infections and could be explored for their therapeutic applications (Xiao et al., 2014).

Anticancer Agents

Novel 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, related to N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide, have been synthesized and evaluated for their potential as anticancer agents. These studies focus on their in vitro cytotoxicity against various human tumor cell lines, offering insights into developing new therapeutic options for cancer treatment (Penthala et al., 2010).

Ligand-Receptor Interaction Studies

Fluorescence correlation spectroscopy (FCS) has been applied to investigate ligand-receptor interactions involving compounds similar to N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide. This approach provides valuable data on binding constants, stoichiometry, and receptor mass, contributing to a deeper understanding of molecular interactions crucial for drug design (Wohland et al., 1999).

properties

IUPAC Name

N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-6-5-11(2-3-14-6)8(12)4-7(9)10-13/h6,13H,2-5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJYVQBQXMPOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CCO1)C(=O)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide
Reactant of Route 2
N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide
Reactant of Route 3
N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.